molecular formula C11H16N2O2 B1680732 Safrazine CAS No. 33419-68-0

Safrazine

Cat. No.: B1680732
CAS No.: 33419-68-0
M. Wt: 208.26 g/mol
InChI Key: IBWPUTAKVGZXRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Safrazine typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Safrazine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various hydrazine derivatives and oxidation products, which can be further characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

    Chemistry: Safrazine is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound has been investigated for its effects on monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters.

    Medicine: Although discontinued as an antidepressant, this compound has been studied for its potential use in treating other neurological disorders.

    Industry: this compound’s chemical properties make it useful in the synthesis of other pharmaceuticals and fine chemicals.

Mechanism of Action

Safrazine exerts its effects by irreversibly inhibiting monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. The molecular targets of this compound include the active sites of monoamine oxidase enzymes, where it forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

Similar Compounds:

    Phenelzine: Another hydrazine-based monoamine oxidase inhibitor used as an antidepressant.

    Isocarboxazid: A non-selective, irreversible monoamine oxidase inhibitor with similar applications.

    Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor with a different chemical structure but similar pharmacological effects.

Uniqueness of Safrazine: this compound’s uniqueness lies in its specific chemical structure, which includes a benzodioxole moiety. This structure contributes to its distinct pharmacological profile and its ability to irreversibly inhibit monoamine oxidase enzymes. Compared to other similar compounds, this compound’s hydrazine moiety allows for unique interactions with the enzyme’s active site, leading to its irreversible inhibition.

Properties

CAS No.

33419-68-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine

InChI

InChI=1S/C11H16N2O2/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,2-3,7,12H2,1H3

InChI Key

IBWPUTAKVGZXRB-UHFFFAOYSA-N

SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN

Appearance

Solid powder

Key on ui other cas no.

33419-68-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

27849-94-1 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

eta-piperonylisopropylhydrazine
safrazine
safrazine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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